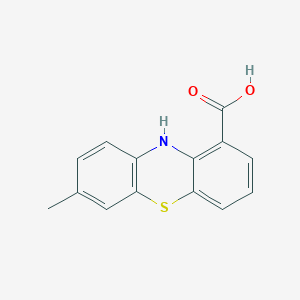
7-Methyl-10H-phenothiazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-10H-phenothiazine-1-carboxylic acid is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. Phenothiazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound, with its unique structural modifications, has garnered interest for its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-10H-phenothiazine-1-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the phenothiazine core.
Methylation: The phenothiazine core is then methylated at the 7th position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, methylation, and carboxylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-10H-phenothiazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-10H-phenothiazine-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential use as an antipsychotic, antidepressant, and anticancer agent. It has shown promise in enhancing the efficacy of chemotherapy and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-10H-phenothiazine-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Dopamine Receptors: The compound can block dopamine receptors, leading to its potential use as an antipsychotic agent.
Serotonin Receptors: It can also interact with serotonin receptors, contributing to its antidepressant effects.
Oxidative Stress Pathways: The compound has been shown to modulate oxidative stress pathways, which may explain its neuroprotective and anticancer properties.
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Thioridazine: Another phenothiazine derivative with antipsychotic and antidepressant properties.
Uniqueness: 7-Methyl-10H-phenothiazine-1-carboxylic acid stands out due to its unique structural modifications, which enhance its biological activity and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications in medicine and industry.
Propiedades
Número CAS |
871243-08-2 |
|---|---|
Fórmula molecular |
C14H11NO2S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
7-methyl-10H-phenothiazine-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-8-5-6-10-12(7-8)18-11-4-2-3-9(14(16)17)13(11)15-10/h2-7,15H,1H3,(H,16,17) |
Clave InChI |
HYDMYARUNBUIFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C(C=CC=C3S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















